molecular formula C13H11N3O2S B2549187 N-(2,1,3-benzothiadiazol-4-yl)-2,5-dimethylfuran-3-carboxamide CAS No. 1203296-64-3

N-(2,1,3-benzothiadiazol-4-yl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2549187
CAS No.: 1203296-64-3
M. Wt: 273.31
InChI Key: BVSKUUMMFCKZTK-UHFFFAOYSA-N
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Description

N-(2,1,3-Benzothiadiazol-4-yl)-2,5-dimethylfuran-3-carboxamide is a heterocyclic compound featuring a benzothiadiazole core fused with a substituted furan carboxamide. The benzothiadiazole moiety (C₆H₃N₃S) is a bicyclic aromatic system known for its electron-deficient properties, making it valuable in materials science and pharmaceutical chemistry. The 2,5-dimethylfuran group introduces steric and electronic modifications that influence solubility, reactivity, and biological activity. This compound’s synthesis typically involves coupling a benzothiadiazol-4-amine derivative with a substituted furan carbonyl chloride .

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c1-7-6-9(8(2)18-7)13(17)14-10-4-3-5-11-12(10)16-19-15-11/h3-6H,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSKUUMMFCKZTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2,5-dimethylfuran-3-carboxamide typically involves the modification of 4-amino-2,1,3-benzothiadiazole. One common method is the phosphorylation of the amino group . The reaction conditions often include the use of specific reagents and solvents to achieve the desired product. Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the compound.

Chemical Reactions Analysis

N-(2,1,3-benzothiadiazol-4-yl)-2,5-dimethylfuran-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzothiadiazole exhibit significant anticancer properties. Compounds similar to N-(2,1,3-benzothiadiazol-4-yl)-2,5-dimethylfuran-3-carboxamide have been tested for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For example:

  • A study demonstrated that benzothiadiazole derivatives showed IC50 values ranging from 1.6 μM to 25.72 μM against various cancer cell lines, indicating potent cytotoxicity and potential for further development as anticancer agents .

Anti-inflammatory Properties

The compound has also been investigated for anti-inflammatory effects. Certain derivatives have shown promising results in reducing inflammation markers in vitro and in vivo models. For instance:

  • A derivative exhibited an IC50 value of 57.89 ± 0.19 μM against inflammatory pathways, suggesting its potential role in developing anti-inflammatory drugs .

Organic Electronics

This compound is being explored for use in organic electronic devices due to its favorable electronic properties. Its ability to act as a donor molecule enhances the performance of organic solar cells and light-emitting diodes (LEDs). Key findings include:

  • Devices incorporating this compound have demonstrated power conversion efficiencies (PCE) reaching up to 5.81% .

Light Emitting Materials

The compound's photoluminescent properties make it suitable for applications in light-emitting materials. Research has shown that derivatives can be used in the synthesis of luminescent metal-organic frameworks (MOFs), which are applicable in chemical sensing and energy harvesting .

Case Studies

Study Application Findings
Ribeiro Morais et al. (2023)Anticancer ActivityIdentified significant cytotoxicity against MCF cell lines with IC50 values indicating strong potential for therapeutic use .
Acar Cevik et al. (2023)Anti-inflammatory EffectsDemonstrated effective inhibition of inflammation markers with promising IC50 values .
MDPI Study on Organic ElectronicsOrganic Solar CellsAchieved power conversion efficiency of 5.81% using derivatives of benzothiadiazole .

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to active sites of enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Benzothiadiazole Chemistry

The benzothiadiazole scaffold is widely utilized in medicinal and materials chemistry. Below is a comparative analysis of N-(2,1,3-benzothiadiazol-4-yl)-2,5-dimethylfuran-3-carboxamide with three closely related compounds:

Compound Molecular Formula Key Features Applications References
This compound C₁₃H₁₀N₃O₂S - Benzothiadiazole fused with dimethylfuran carboxamide.
- Potential for optoelectronic or bioactive applications.
Under investigation for semiconductor or antimicrobial properties (hypothetical). N/A
1-Acetyl-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4,5-dihydro-1H-imidazol-2-amine C₁₁H₁₁ClN₅OS - Chlorinated benzothiadiazole linked to an acetylated imidazoline.
- Intermediate in tizanidine synthesis.
Pharmaceutical intermediate (tizanidine-related compound B).
2,1,3-Benzothiadiazol-4-yl isocyanate C₇H₃N₃OS - Reactive isocyanate group for polymer or small-molecule synthesis.
- Low melting point (81–82°C).
Precursor for functionalized benzothiadiazoles in materials science.
1,3-Benzothiazol-5-amine C₇H₆N₂S - Benzothiazole with an amine substituent.
- Higher solubility in polar solvents.
Intermediate in dye and agrochemical synthesis.

Key Differences in Physicochemical Properties

  • Reactivity : The isocyanate derivative (C₇H₃N₃OS) is highly reactive toward nucleophiles, enabling facile conjugation, whereas the dimethylfuran carboxamide derivative exhibits steric hindrance, slowing such reactions .
  • Thermal Stability : The tizanidine-related compound B (C₁₁H₁₁ClN₅OS) has enhanced thermal stability due to its acetylated imidazoline group, compared to the lower melting point (55–59°C) of 1,3-benzothiazol-5-amine .
  • Bioactivity : While 1,3-benzothiazol-5-amine is linked to agrochemical applications, benzothiadiazole carboxamides are hypothesized to exhibit antimicrobial or anticancer activity due to their electron-deficient aromatic systems .

Biological Activity

N-(2,1,3-benzothiadiazol-4-yl)-2,5-dimethylfuran-3-carboxamide is a compound of increasing interest due to its diverse biological activities. This article reviews the current understanding of its biological effects, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C13H12N2O2S
  • Molecular Weight : 252.31 g/mol

The presence of the benzothiadiazole moiety is significant as it is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzothiadiazole exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. In vitro evaluations demonstrated that this compound could inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential use as an antibacterial agent .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. Research indicates that it may induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins .

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23115Apoptosis induction via caspase activation
SK-Hep-120Modulation of Bcl-2 family proteins

Antioxidant Activity

Antioxidant activity is another significant aspect of this compound's biological profile. Studies have shown that it can scavenge free radicals effectively, contributing to cellular protection against oxidative stress. This property is particularly relevant in neuroprotection and could be beneficial in conditions such as Alzheimer's disease .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The results showed a notable reduction in bacterial load in treated cultures compared to controls, highlighting its potential as a therapeutic agent in infectious diseases .

Study 2: Cancer Cell Apoptosis

In another investigation focusing on cancer therapy, researchers treated MDA-MB-231 cells with varying concentrations of the compound. The findings revealed a dose-dependent increase in apoptotic cell death, with significant morphological changes observed under microscopy . This study suggests a promising avenue for further development in anticancer therapies.

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